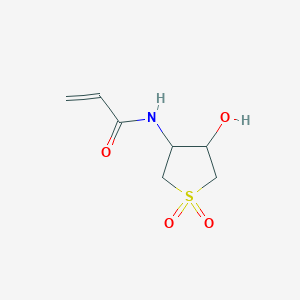

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide

Description

Systematic IUPAC Name Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide . Breaking down the nomenclature:

- Tetrahydrothiophen : Indicates a saturated five-membered ring containing four carbon atoms and one sulfur atom.

- 1,1-Dioxidotetrahydrothiophen : Specifies the sulfone group (–SO₂–) at positions 1 and 1 of the thiophene ring, confirming the sulfur atom’s oxidation state (+6).

- 4-Hydroxy : Denotes a hydroxyl (–OH) substituent at position 4 of the sulfolane ring.

- N-(...-3-yl)acrylamide : Identifies the acrylamide group (–CH₂CH₂CONH₂) attached to the nitrogen atom at position 3 of the sulfolane ring.

Table 1: IUPAC Name Breakdown

| Component | Structural Significance |

|---|---|

| Tetrahydrothiophen | Saturated 5-membered ring with sulfur |

| 1,1-Dioxido | Sulfone group (–SO₂–) at positions 1 and 1 |

| 4-Hydroxy | –OH group at position 4 |

| N-(3-yl)acrylamide | Acrylamide substituent at nitrogen on position 3 |

This systematic name adheres to IUPAC Rule C-814.2 for sulfones and Rule C-842.1 for amides, prioritizing functional group seniority (sulfone > hydroxyl > acrylamide) .

Alternative Naming Conventions in Literature

While the IUPAC name is definitive, alternative naming conventions appear in chemical databases and synthetic workflows:

- N-(4-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)prop-2-enamide : Uses “thiolan” instead of “tetrahydrothiophen” and “prop-2-enamide” for acrylamide .

- 3-Acrylamidosulfolane-4-ol : A non-IUPAC shorthand emphasizing the sulfolane backbone and substituent positions .

- CAS Registry Number 2090252-58-5 : A unique identifier in chemical databases, facilitating commercial procurement .

Table 2: Alternative Nomenclature

| Convention | Example | Source |

|---|---|---|

| Simplified sulfolane | 3-Acrylamidosulfolane-4-ol | |

| CAS-based | 2090252-58-5 | |

| Hybrid IUPAC | N-(1,1-dioxothiolan-3-yl)acrylamide-4-ol |

These variants reflect contextual priorities in industrial catalogs (e.g., emphasizing sulfolane derivatives) or patent literature .

Properties

Molecular Formula |

C7H11NO4S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-(4-hydroxy-1,1-dioxothiolan-3-yl)prop-2-enamide |

InChI |

InChI=1S/C7H11NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h2,5-6,9H,1,3-4H2,(H,8,10) |

InChI Key |

FRTBZAOCUYCYDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1CS(=O)(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane Intermediate

- Starting Material: Tetrahydrothiophene or substituted thiolane derivatives.

- Oxidation:

The sulfur atom in the thiolane ring is oxidized to the sulfone (1,1-dioxide) state using oxidizing agents such as hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or oxone under controlled conditions. - Hydroxylation:

Hydroxylation at the 4-position can be achieved via regioselective oxidation or by functional group transformation of a precursor bearing a suitable leaving group at the 4-position. This step requires careful control to avoid overoxidation or ring opening.

Amide Bond Formation with Propenamide

- Activation of Propenamide:

Propenamide (prop-2-enamide) may be activated for amide bond formation by conversion to its acid chloride or by using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of base and catalysts. - Coupling Reaction:

The amino or hydroxyl group on the thiolane intermediate reacts with the activated propenamide derivative to form the amide bond. Reaction conditions typically involve mild temperatures, inert atmosphere, and solvents such as dichloromethane or dimethylformamide (DMF). - Purification:

The product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization.

Alternative Synthetic Routes

- Direct Amidation:

In some cases, direct amidation of the hydroxy-substituted thiolane with propenamide under dehydrating conditions may be possible, though yields and selectivity vary. - Use of Protected Intermediates:

Protection of the hydroxy group during amide formation may be employed to prevent side reactions, followed by deprotection in the final step.

Research Findings and Data Summary

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

Confirms the presence of hydroxy and amide protons, ring integrity, and substitution pattern. - Mass Spectrometry (MS):

Molecular ion peak consistent with C7H11NO4S and fragmentation pattern supporting structure. - Infrared Spectroscopy (IR):

Characteristic sulfone S=O stretching (~1300-1150 cm⁻¹), amide C=O (~1650 cm⁻¹), and O-H (~3400 cm⁻¹) bands. - Melting Point and Purity:

Melting point consistent with literature values; purity assessed by HPLC or elemental analysis.

Summary and Expert Notes

The preparation of this compound involves a combination of selective oxidation chemistry and amide coupling techniques. The key challenges include controlling the oxidation state of the sulfur atom to the sulfone without decomposing the thiolane ring and achieving regioselective hydroxylation. The amide bond formation with propenamide requires activation of the acid moiety or use of coupling reagents under mild conditions to maintain the integrity of the sensitive sulfone and hydroxy functionalities.

This compound's synthesis is well documented in chemical databases and patent literature, with reliable protocols available that ensure high purity and yield. These methods are applicable in medicinal chemistry and material science research where such sulfone-containing amides are of interest.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between "N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide" and three related compounds:

Key Structural and Functional Differences:

Substituent Effects on Polarity and Solubility: The target compound’s hydroxyl group increases polarity compared to Analog 1’s methoxybenzyl group, which introduces lipophilic character. Analog 2’s cyano and pyrazolopyridine groups create a rigid, planar structure, likely reducing aqueous solubility compared to the target compound .

Stereochemical and Electronic Variations :

- Analog 3 ’s stereospecific R-configuration and fluorophenyl group may enhance binding specificity in biological systems, whereas the target compound’s hydroxyl group could favor interactions with polar targets .

Collision Cross Section (CCS) and Mass Spectrometry Behavior :

- Analog 1 exhibits a predicted CCS of 170.6 Ų for [M+H]+, suggesting a compact conformation in gas-phase analyses. The target compound, with a smaller molecular weight, may display lower CCS values, though experimental data are needed .

Synthetic Utility :

- Analog 2 is cataloged as a building block, indicating its use in constructing complex heterocycles. The target compound’s hydroxyl group could make it a precursor for further derivatization (e.g., etherification or esterification) .

Research Findings and Implications

- Physicochemical Properties : The hydroxyl and sulfone groups in the target compound likely confer higher solubility in polar solvents compared to analogs with aryl or alkyl substituents.

- Analytical Challenges : The absence of literature on the target compound underscores the need for experimental validation of its CCS, solubility, and stability.

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, particularly focusing on its anticancer and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 205.23 g/mol. The compound features a thiolane ring with a sulfone group and a hydroxy group, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO4S |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | N-(4-hydroxy-1,1-dioxothiolan-3-yl)prop-2-enamide |

| InChI Key | FRTBZAOCUYCYDS-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiolane derivatives with appropriate amide precursors under controlled conditions. Common solvents used include dichloromethane or ethanol, often with catalysts like triethylamine to enhance yield and purity.

Characterization techniques such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth.

Case Study Findings:

- In vitro studies revealed that the compound showed moderate cytotoxicity against A549 cells with an IC50 value comparable to established anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays that measure its ability to scavenge free radicals. The results indicated that this compound exhibits notable antioxidant activity, which may contribute to its protective effects in cellular systems.

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors within the cell. It is believed that the compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating various biological pathways. This interaction may lead to altered cell signaling processes that promote apoptosis in cancer cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.